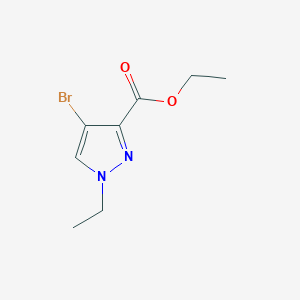

Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-bromo-1-ethylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-3-11-5-6(9)7(10-11)8(12)13-4-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDYLTZGONAJPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)OCC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201243580 | |

| Record name | Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201243580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400877-59-0 | |

| Record name | Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400877-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201243580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate can be deconstructed into three critical steps:

- Formation of the pyrazole core via cyclocondensation of a β-ketoester with hydrazine.

- N-ethylation to introduce the alkyl group at the nitrogen atom.

- Electrophilic bromination at the pyrazole’s 4-position.

The order of N-alkylation and bromination is pivotal. Bromination prior to N-alkylation risks side reactions due to the electron-withdrawing effects of bromine, whereas late-stage bromination may benefit from directing effects of existing substituents.

Synthesis of the Pyrazole Core: Ethyl 1H-Pyrazole-3-Carboxylate

Cyclocondensation of β-Ketoesters with Hydrazine

The pyrazole ring is constructed via cyclization of ethyl acetoacetate (β-ketoester) and hydrazine hydrate. This method, adapted from pyrazole carboxamide syntheses, proceeds as follows:

$$

\text{CH}3\text{COCH}2\text{COOEt} + \text{N}2\text{H}4 \rightarrow \text{Ethyl 1H-pyrazole-3-carboxylate} + \text{H}_2\text{O}

$$

Conditions :

N-Ethylation Strategies

Alkylation with Ethyl Halides Under Basic Conditions

Traditional N-alkylation employs ethyl iodide or ethyl bromide in the presence of a base (e.g., NaHCO₃ or K₂CO₃). For example:

$$

\text{Ethyl 1H-pyrazole-3-carboxylate} + \text{CH}3\text{CH}2\text{I} \xrightarrow{\text{NaHCO}_3} \text{Ethyl 1-ethyl-1H-pyrazole-3-carboxylate} + \text{HI}

$$

Optimization Insights :

- Solvent: Toluene or DMF improves solubility.

- Temperature: 50–60°C minimizes ester hydrolysis.

- Yield: 60–75%.

Table 1: Comparison of N-Ethylation Methods

| Method | Catalyst/Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl iodide + NaHCO₃ | NaHCO₃ | Toluene | 50°C | 65 | |

| Trichloroacetimidate + CSA | CSA | 1,2-DCE | RT | 77 |

Trichloroacetimidate-Mediated Alkylation

A modern approach uses ethyl trichloroacetimidate and Brønsted acid catalysts (e.g., camphorsulfonic acid, CSA):

$$

\text{Ethyl 1H-pyrazole-3-carboxylate} + \text{EtO(C=NH)CCl}3 \xrightarrow{\text{CSA}} \text{Ethyl 1-ethyl-1H-pyrazole-3-carboxylate} + \text{NH}2\text{CCl}_3

$$

Advantages :

Electrophilic Bromination at the 4-Position

N-Bromosuccinimide (NBS) in Chloroform

Bromination with NBS under photochemical conditions selectively targets the 4-position:

$$

\text{Ethyl 1-ethyl-1H-pyrazole-3-carboxylate} + \text{NBS} \xrightarrow{h\nu, \text{CHCl}_3} \text{this compound} + \text{Succinimide}

$$

Key Parameters :

Directed Bromination Using Lewis Acids

Alternative methods employ FeBr₃ or AlBr₃ to polarize the pyrazole ring, directing bromine to the 4-position:

$$

\text{Ethyl 1-ethyl-1H-pyrazole-3-carboxylate} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{this compound} + \text{HBr}

$$

Considerations :

Table 2: Bromination Efficiency Across Methods

| Brominating Agent | Solvent | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| NBS | CHCl₃ | Light (254 nm) | 25°C | 85 | |

| Br₂ | DCM | FeBr₃ | 0°C → RT | 72 |

Scientific Research Applications

Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may act as an inhibitor of enzymes by binding to the active site and preventing substrate access. The bromine atom and the carboxylate group play crucial roles in its binding affinity and specificity. The compound’s interaction with molecular targets often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 400877-53-4)

- Key Difference : Methyl group at position 1 instead of ethyl.

- Molecular weight: 233.06 g/mol .

Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate (CAS: 1262415-66-6)

- Key Difference : Benzyl group at position 1 and methyl at position 5.

- Impact : Increased steric hindrance and aromaticity, which may influence binding in biological applications. Molecular weight: 323.19 g/mol .

Ester Group Modifications

Methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate (CAS: 400877-58-9)

Ethyl 3-bromo-1H-pyrazole-4-carboxylate (CAS: 1353100-91-0)

- Key Difference : Bromine at position 3 instead of 4.

- Molecular weight: 219.04 g/mol .

Halogen and Functional Group Positioning

Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS: 211738-66-8)

Ethyl 5-methylpyrazole-3-carboxylate (CAS: 4027-57-0)

- Key Difference : Lacks bromine and has a methyl group at position 5.

- Impact : Reduced electrophilicity, limiting utility in cross-coupling reactions. Similarity score: 0.80 .

Comparative Data Table

Biological Activity

Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is , with the following structural features:

- Bromine atom : Located at the 4-position, contributing to its reactivity.

- Ethyl group : Positioned at the 1-position, enhancing lipophilicity.

- Carboxylate group : Found at the 3-position, critical for biological interactions.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It binds to the active sites of enzymes, blocking substrate access and thus modulating enzymatic activity. The interactions are facilitated through:

- Hydrogen bonding

- Hydrophobic interactions

- Van der Waals forces

These interactions are influenced by the bromine atom and carboxylate group, which enhance binding affinity and specificity in biological systems.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. This compound has been studied for its effectiveness against various microbial strains. In a study evaluating related compounds, it was found that certain pyrazole derivatives displayed significant activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance:

- Staphylococcus aureus : MIC values comparable to standard antibiotics.

- Escherichia coli : Demonstrated effective inhibition at low concentrations .

Anticancer Potential

The compound has also shown promise in cancer research. Studies have reported that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For example:

- MCF7 (breast cancer) : Compounds exhibited GI50 values in the micromolar range.

- NCI-H460 (lung cancer) : Significant cytotoxic effects were observed, with IC50 values indicating potent activity against these cell lines .

Table 1: Summary of Biological Activities

Case Study: Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship (SAR) for this compound revealed that modifications to the substituents on the pyrazole ring significantly influenced its biological activity. For instance, the introduction of different halogens or alkyl groups altered both antimicrobial and anticancer efficacy, suggesting that specific functional groups enhance or inhibit binding to target sites .

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazole derivatives often involves nucleophilic substitution or coupling reactions. For brominated pyrazoles, a common approach is the bromination of pre-functionalized pyrazole esters. Key optimization parameters include:

- Solvent selection : Methylene chloride (CH₂Cl₂) and THF are frequently used due to their inertness and solubility properties .

- Catalysts : Trifluoroacetic acid (TFA) and azido(trimethyl)silane can accelerate azide formation, with yields exceeding 90% under controlled conditions .

- Temperature control : Reactions are often initiated at 0°C to minimize side reactions before gradual warming to 50°C for completion .

Q. Table 1: Example Reaction Conditions from Literature

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Azide formation | CH₂Cl₂, TFA, 0°C → 50°C, 16 h | 96% | |

| Purification | Silica gel chromatography (EtOAc/hexane) | 87–96% |

Q. How can researchers reliably characterize this compound using spectroscopic methods?

Methodological Answer: A multi-technique approach is essential:

- ¹H/¹³C NMR : Key signals include the ethyl ester group (δ ~4.3 ppm for -OCH₂CH₃ and δ ~1.3 ppm for -CH₃) and pyrazole ring protons (δ 7.5–8.0 ppm). Discrepancies in splitting patterns may indicate rotamers or impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., m/z 349.0169 for C₁₃H₁₂BrN₅O₂⁺) .

- IR Spectroscopy : Stretching vibrations for ester carbonyl (~1680 cm⁻¹) and azide groups (~2130 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can contradictions in NMR data for derivatives be resolved?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., hindered rotation) or paramagnetic impurities. Strategies include:

- Variable-temperature NMR : Cooling to –40°C can "freeze" conformers, revealing hidden splitting .

- Decoupling experiments : Irradiating adjacent protons clarifies coupling patterns.

- Crystallographic validation : X-ray structures (e.g., using SHELXL ) provide unambiguous assignments for comparison.

Case Study : In ethyl 3-azido-pyrazole derivatives, unexpected singlet splitting at δ 7.7 ppm was attributed to residual solvent (CDCl₃) interactions, resolved by drying over molecular sieves .

Q. What computational tools predict the reactivity of the bromine substituent in further functionalization?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electrophilicity indices to predict sites for nucleophilic attack (e.g., C-Br bond reactivity) .

- Molecular Dynamics (MD) : Simulates steric effects of the ethyl group on reaction pathways.

- Mercury CSD : Visualizes crystal packing to assess steric hindrance for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Example : DFT studies on analogous bromopyrazoles show that electron-withdrawing groups (e.g., esters) enhance Br leaving-group ability by 15–20% .

Q. What challenges arise in X-ray crystallography for pyrazole derivatives, and how are they addressed?

Methodological Answer: Common challenges include:

- Disorder in alkyl chains : The ethyl group may adopt multiple conformations. Partial occupancy refinement in SHELXL improves model accuracy .

- Weak diffraction : High-resolution data (≤1.0 Å) are critical. Synchrotron sources or cryocooling (100 K) enhance data quality .

- Twinned crystals : Programs like SIR97 detect twin laws and refine structures using least-squares Fourier methods .

Q. Table 2: Crystallographic Tools and Applications

| Software | Functionality | Reference |

|---|---|---|

| SHELXL | Small-molecule refinement | |

| Mercury CSD | Void analysis, packing visualization | |

| SIR97 | Direct methods for structure solution |

Q. How can researchers design bioactive analogs while maintaining stability?

Methodological Answer:

- Bioisosteric replacement : Replace the bromine with CF₃ or azide groups to modulate lipophilicity (LogP) while retaining hydrogen-bonding capacity .

- Prodrug strategies : Ester hydrolysis (e.g., converting ethyl to carboxylic acid) enhances solubility for in vivo studies. Monitor stability via pH-dependent HPLC .

- Metabolic profiling : LC-MS/MS identifies major metabolites, guiding structural tweaks to avoid rapid clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.